molecular formula C18H12ClN3O3S B13380858 (5E)-2-(2-chloroanilino)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one

Cat. No.: B13380858
M. Wt: 385.8 g/mol
InChI Key: NYHHOMBPZSFHHR-LLPGWTFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C18H12ClN3O3S

Molecular Weight

385.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClN3O3S/c19-13-8-2-3-9-14(13)20-18-21-17(23)16(26-18)11-5-7-12-6-1-4-10-15(12)22(24)25/h1-11H,(H,20,21,23)/b7-5+,16-11+

InChI Key

NYHHOMBPZSFHHR-LLPGWTFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with 2-nitrobenzaldehyde and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours, leading to the formation of the desired thiazolidinone derivative .

Chemical Reactions Analysis

2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 2-[(2-chlorophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one
  • 2-[(2-bromophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one

Compared to these compounds, 2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one exhibits unique properties due to the presence of both chlorophenyl and nitrophenyl groups, which enhance its biological activity and chemical reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.